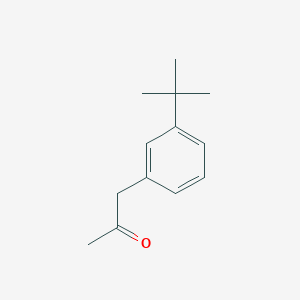

1-(3-Tert-butylphenyl)acetone

Description

For instance, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) () shares a tert-butylphenyl substituent and serves as a potent acetylcholinesterase (AChE) inhibitor. This compound exhibits a unique slow-binding inhibition mechanism with a dissociation constant $ K_i = 5.15 \, \text{nM} $, attributed to its tert-butyl group enhancing hydrophobic interactions and conformational adaptability in enzyme binding . Such structural motifs are critical in designing enzyme inhibitors with prolonged pharmacological effects.

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(3-tert-butylphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O/c1-10(14)8-11-6-5-7-12(9-11)13(2,3)4/h5-7,9H,8H2,1-4H3 |

InChI Key |

FGAFKGGYMFTPPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3-Tert-butylphenyl)acetone

Several synthetic routes to this compound have been reported, mainly involving Friedel-Crafts acylation and related ketone formation reactions. The methods focus on achieving high yield, purity, and cost-effectiveness while minimizing hazardous by-products.

Friedel-Crafts Acylation Using tert-Butylbenzene and Acyl Chlorides

One of the most documented and industrially relevant methods is the Friedel-Crafts acylation of tert-butylbenzene with isobutyryl chloride or related acyl chlorides in the presence of Lewis acid catalysts such as aluminum trichloride (AlCl3).

Typical Procedure:

- Reactants: tert-Butylbenzene and isobutyryl chloride

- Catalyst: Anhydrous aluminum trichloride

- Solvent: 1,2-Dichloroethane or similar chlorinated solvents

- Temperature: Controlled at -20 to 0 °C during reagent addition

- Addition Order: Isobutyryl chloride and catalyst mixed first, then tert-butylbenzene added dropwise to control reaction rate and impurity formation

- Post-treatment: Hydrolysis with dilute hydrochloric acid, washing, and vacuum distillation to isolate product

Advantages:

- High yield (90–95%)

- High purity (>98%)

- Reduced impurity formation due to controlled addition order

- Safe and scalable post-treatment avoiding hazardous solvents

Example Data from Industrial Scale Synthesis:

| Parameter | Condition/Value |

|---|---|

| Reaction Temperature | -20 to 0 °C |

| Catalyst Loading | 1.1 equiv. AlCl3 |

| Solvent | 1,2-Dichloroethane |

| Reaction Time | 10 hours |

| Yield | 90.6% |

| Product Purity | 98.5% |

This method is described in patent CN104250207A and represents a robust industrial approach.

Synthesis via Phenolic Compound Pathways

Alternative methods involve starting from phenolic compounds and ketones, utilizing catalytic systems to enhance yield and selectivity. These methods often employ:

- Catalysts to promote selective acylation or alkylation

- Controlled reaction conditions to minimize side reactions

- Use of commercially available precursors

While less detailed in literature, these approaches are valuable for specialized applications in organic synthesis and material science.

Comparative Summary of Preparation Methods

Research Findings and Mechanistic Insights

- The tert-butyl group’s steric bulk influences regioselectivity in Friedel-Crafts acylation, favoring meta-substitution patterns consistent with this compound formation.

- Controlled addition of reagents reduces side reactions such as polyacylation or rearrangements.

- Post-reaction hydrolysis and washing steps are critical to remove catalyst residues and by-products, ensuring high purity.

- Advanced catalytic systems in green chemistry approaches enable selective oxidation and reduction steps with high stereochemical control, which may be adapted for related ketone syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butylphenyl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-(3-Tert-butylphenyl)acetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-tert-butylphenyl)acetone involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. This interaction can be studied using molecular docking and kinetic analysis to understand the binding affinity and inhibition kinetics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key acetone derivatives and their properties:

Physicochemical Properties

- Polarity and Solubility :

- Thermodynamic Stability :

Key Research Findings

- Enzyme Kinetics : TFK’s slow-binding mechanism ($ K_i^* = 0.53 \, \text{nM} $) outperforms fast-acting inhibitors, offering sustained therapeutic effects .

- Crystallography : Imidazole derivatives form 2D networks via hydrogen bonds, whereas tert-butyl groups induce conformational flexibility critical for enzyme adaptation .

- Substituent Effects : Nitro groups enhance electrophilicity for nucleophilic reactions, while tert-butyl groups prioritize steric effects and hydrophobic binding .

Biological Activity

1-(3-Tert-butylphenyl)acetone is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to an acetone moiety. Its molecular formula is . This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its role as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The presence of the tert-butyl group contributes to the steric bulk of the molecule, influencing its reactivity and interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity through enzyme inhibition, particularly targeting acetylcholinesterase (AChE). AChE is a critical enzyme involved in neurotransmission, and its inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's.

The compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, preventing substrate interaction. Kinetic studies have shown that this compound can effectively reduce AChE activity, highlighting its potential as a therapeutic agent in neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Kinetic Studies : Research demonstrated that the compound exhibits a slow-onset inhibition pattern with a notable reduction in AChE activity over time. The binding affinity was assessed using molecular docking techniques, revealing strong interactions between the compound and the enzyme's active site .

- Molecular Docking : Computational modeling has provided insights into how this compound interacts with AChE. It was found that the compound first binds to the peripheral anionic site before transitioning to the catalytic site, mimicking substrate interactions .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features |

|---|---|

| 1-(4-Tert-butylphenyl)acetone | Similar structure but with the tert-butyl group in the para position. |

| 1-(3,5-Di-tert-butylphenyl)acetone | Contains two tert-butyl groups on the phenyl ring. |

| 1-(3-Tert-butylphenyl)ethanol | The ketone group is reduced to an alcohol. |

The specific positioning of the tert-butyl group on the phenyl ring in this compound influences its steric and electronic properties, enhancing its reactivity compared to similar compounds.

Applications in Pharmacology

Given its inhibitory effects on AChE, this compound shows promise for development into therapeutic agents for conditions characterized by cholinergic dysfunction. The ongoing research aims to explore its potential in drug formulations targeting neurodegenerative diseases.

Q & A

Q. What are the key physicochemical properties of 1-(3-Tert-butylphenyl)acetone, and how do they influence experimental design?

- Methodological Answer : Key properties include its logP value (~1.39, indicative of moderate lipophilicity), molecular weight (e.g., 206.3 g/mol), and boiling point (estimated ~216–340°C based on structural analogs) . These properties inform solvent selection (e.g., polar aprotic solvents for reactions), purification techniques (e.g., column chromatography), and stability testing (e.g., thermal decomposition analysis under inert atmospheres). For example, its tert-butyl group may sterically hinder reactions, requiring optimized catalytic conditions .

Q. How can researchers synthesize this compound with high purity, and what are common pitfalls?

- Methodological Answer : Synthesis often involves Friedel-Crafts acylation of 3-tert-butylphenol with acetone derivatives under acidic catalysis . Key steps:

- Reaction optimization : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the carbonyl group.

- Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product from unreacted phenol or diacetylated byproducts .

Pitfalls : Over-acylation or oxidation of the tert-butyl group may occur; monitor via TLC and NMR to confirm product integrity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR should show characteristic peaks: δ 1.3 ppm (tert-butyl, 9H), δ 2.1–2.3 ppm (acetone methyl groups), and aromatic protons at δ 6.8–7.2 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 207.1 .

- IR spectroscopy : Validate carbonyl (C=O) stretch at ~1700 cm⁻¹ and tert-butyl C-H vibrations near 2900 cm⁻¹ .

Advanced Research Questions

Q. How does the tert-butyl substituent on the phenyl ring affect the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The tert-butyl group induces steric hindrance , reducing electrophilicity at the carbonyl carbon. Comparative studies with analogs (e.g., 1-(4-hydroxyphenyl)acetone) show slower reaction rates with nucleophiles like Grignard reagents. To mitigate this:

- Use bulky bases (e.g., LDA) to deprotonate and enhance nucleophilic attack .

- Perform DFT calculations to map steric and electronic effects on transition states .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

- Solvent effects : DMSO vs. aqueous buffers alter compound aggregation .

- Impurity profiles : HPLC-MS analysis (e.g., using C18 columns) identifies trace byproducts affecting bioactivity .

Example: A 2023 study attributed conflicting cytotoxicity data to residual AlCl₃ from synthesis, which was resolved via EDTA washing .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The tert-butyl group often occupies hydrophobic pockets, while the ketone forms hydrogen bonds .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

Validation : Compare predicted binding energies with experimental SPR or ITC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.